Cas no 23028-23-1 (2H-1-Benzopyran-2-one,4-methyl-3-phenyl-)

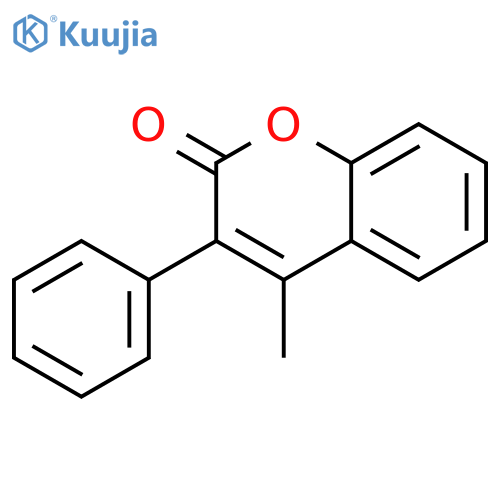

23028-23-1 structure

商品名:2H-1-Benzopyran-2-one,4-methyl-3-phenyl-

2H-1-Benzopyran-2-one,4-methyl-3-phenyl- 化学的及び物理的性質

名前と識別子

-

- 2H-1-Benzopyran-2-one,4-methyl-3-phenyl-

- 4-methyl-3-phenylchromen-2-one

- 4-Methyl-3-phenylcoumarin

- METHYL-3-PHENYLCOUMARIN,4-(RG)

- 3-phenyl-4-methylcoumarin

- 4-methyl-3-phenyl-2H-1-benzopyran-2-one

- 4-Methyl-3-phenyl-2H-chromen-2-one

- 4-Methyl-3-phenyl-cumarin

- SCHEMBL4449250

- DTXSID60333003

- MFCD00192313

- 4-methyl-3-phenyl-chromen-2-one

- 4-Methyl-3-phenyl-2H-chromen-2-one #

- 2H-1-Benzopyran-2-one, 4-methyl-3-phenyl-

- 2H-Benzopyran-2-one, 4-methyl-3-phenyl-

- AKOS015916352

- LQPDCTIPWIJXCR-UHFFFAOYSA-N

- 4-methyl-3-phenyl-coumarin

- 23028-23-1

- DTXCID50284095

- 4-Methyl-3-phenyl coumarin

- G63714

-

- MDL: MFCD00192313

- インチ: InChI=1S/C16H12O2/c1-11-13-9-5-6-10-14(13)18-16(17)15(11)12-7-3-2-4-8-12/h2-10H,1H3

- InChIKey: LQPDCTIPWIJXCR-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C2C(=O)OC3=CC=CC=C3C=2C)C=C1

計算された属性

- せいみつぶんしりょう: 236.08400

- どういたいしつりょう: 236.084

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 363

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 26.3A^2

じっけんとくせい

- 色と性状: ソリッド

- 密度みつど: 1.197

- ゆうかいてん: 156-158 °C(lit.)

- ふってん: 408.7°Cat760mmHg

- フラッシュポイント: 172.4°C

- 屈折率: 1.615

- PSA: 30.21000

- LogP: 3.76840

- ようかいせい: 未確定

2H-1-Benzopyran-2-one,4-methyl-3-phenyl- セキュリティ情報

2H-1-Benzopyran-2-one,4-methyl-3-phenyl- 税関データ

- 税関コード:2932209090

- 税関データ:

中国税関コード:

2932209090概要:

2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2H-1-Benzopyran-2-one,4-methyl-3-phenyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB151718-1 g |

4-Methyl-3-phenylcoumarin |

23028-23-1 | 1 g |

€151.60 | 2023-07-20 | ||

| Ambeed | A552327-5g |

4-Methyl-3-phenyl-2H-chromen-2-one |

23028-23-1 | 97% | 5g |

$215.0 | 2024-07-28 | |

| abcr | AB151718-250mg |

4-Methyl-3-phenylcoumarin; . |

23028-23-1 | 250mg |

€83.90 | 2025-02-20 | ||

| A2B Chem LLC | AB21516-5g |

2H-1-Benzopyran-2-one, 4-methyl-3-phenyl- |

23028-23-1 | 98% | 5g |

$566.00 | 2024-04-20 | |

| Ambeed | A552327-250mg |

4-Methyl-3-phenyl-2H-chromen-2-one |

23028-23-1 | 97% | 250mg |

$21.0 | 2024-07-28 | |

| Apollo Scientific | OR351012-5g |

4-Methyl-3-phenylcoumarin |

23028-23-1 | 5g |

£320.00 | 2025-02-20 | ||

| abcr | AB151718-250 mg |

4-Methyl-3-phenylcoumarin |

23028-23-1 | 250 mg |

€87.50 | 2023-07-20 | ||

| abcr | AB151718-1g |

4-Methyl-3-phenylcoumarin; . |

23028-23-1 | 1g |

€151.60 | 2025-02-20 | ||

| Apollo Scientific | OR351012-250mg |

4-Methyl-3-phenylcoumarin |

23028-23-1 | 250mg |

£32.00 | 2025-02-20 | ||

| A2B Chem LLC | AB21516-250mg |

2H-1-Benzopyran-2-one, 4-methyl-3-phenyl- |

23028-23-1 | 98% | 250mg |

$72.00 | 2024-04-20 |

2H-1-Benzopyran-2-one,4-methyl-3-phenyl- 関連文献

-

Jin-Wei Yuan,Liang-Ru Yang,Qiu-Yue Yin,Pu Mao,Ling-Bo Qu RSC Adv. 2016 6 35936

-

2. 688. The course of the Perkin coumarin synthesis. Part IMalcolm Crawford,J. A. M. Shaw J. Chem. Soc. 1953 3435

23028-23-1 (2H-1-Benzopyran-2-one,4-methyl-3-phenyl-) 関連製品

- 607-71-6(4-Methylcoumarin)

- 524-12-9(Wedelolactone)

- 157101-77-4(7-Hydroxy-4-(methoxymethyl)coumarin)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:23028-23-1)2H-1-Benzopyran-2-one,4-methyl-3-phenyl-

清らかである:99%

はかる:5g

価格 ($):194.0